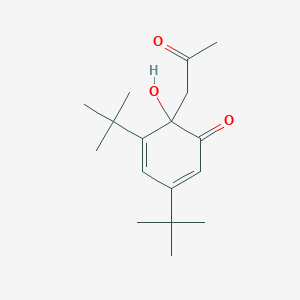
3,5-Di-tert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di-tert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structural properties and significant applications in various fields. This compound is characterized by the presence of tert-butyl groups, a hydroxy group, and a ketone group within a cyclohexadienone ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one typically involves the condensation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with acetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,5-Di-tert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups replacing the tert-butyl groups.
Scientific Research Applications
3,5-Di-tert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,5-Di-tert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Shares the tert-butyl and hydroxy groups but differs in the presence of an aldehyde group instead of a ketone.
2,6-Di-tert-butyl-4-hydroxybenzaldehyde: Similar structure but with different positioning of functional groups.
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: Contains a benzyl alcohol group instead of a ketone.
Uniqueness
3,5-Di-tert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one is unique due to its combination of functional groups and the resulting chemical properties.
Properties
CAS No. |
93542-32-6 |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
3,5-ditert-butyl-6-hydroxy-6-(2-oxopropyl)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C17H26O3/c1-11(18)10-17(20)13(16(5,6)7)8-12(9-14(17)19)15(2,3)4/h8-9,20H,10H2,1-7H3 |
InChI Key |
WUQWEKWRZFKWIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(C(=CC(=CC1=O)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


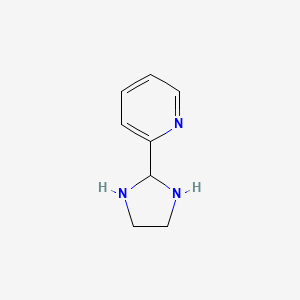
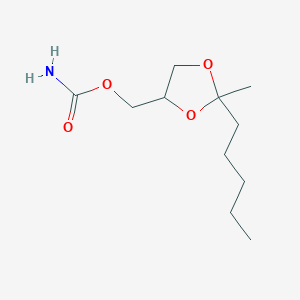
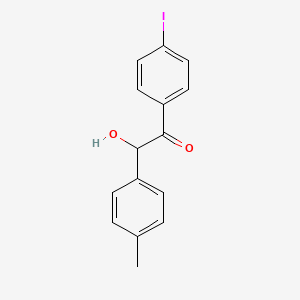
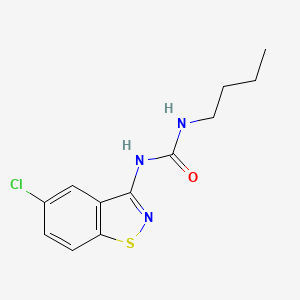

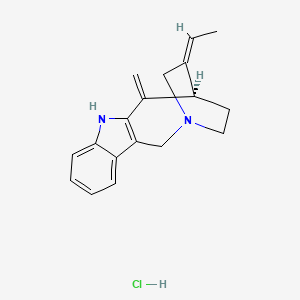
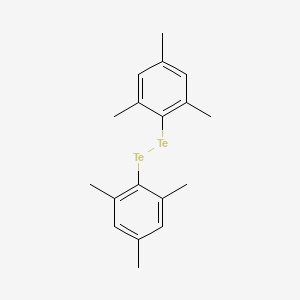
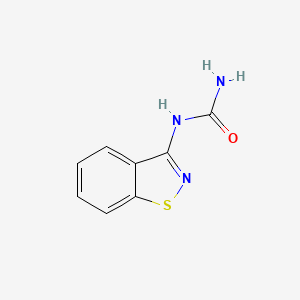
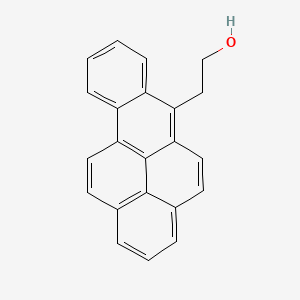

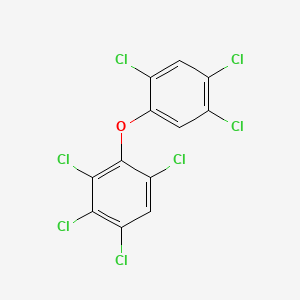
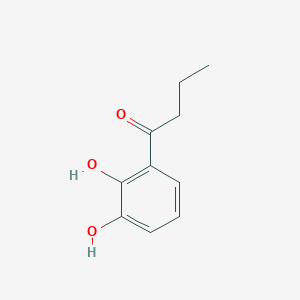

![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)
